1,6-Dichloro-1,6-dideoxymannitol, DL-
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Overview
Description
1,6-Dichloro-1,6-dideoxymannitol, DL- is a synthetic compound with the molecular formula C6H12Cl2O4. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichloro-1,6-dideoxymannitol, DL- can be synthesized through the chlorination of mannitol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1 and 6 positions of the mannitol molecule .
Industrial Production Methods
In an industrial setting, the production of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloro-1,6-dideoxymannitol, DL- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield 1,6-dihydroxy-1,6-dideoxymannitol, while oxidation reactions can produce various oxidized derivatives .
Scientific Research Applications
1,6-Dichloro-1,6-dideoxymannitol, DL- has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1,6-Dichloro-1,6-dideoxymannitol, DL- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydroxy-1,6-dideoxymannitol: A derivative of mannitol with hydroxyl groups instead of chlorine atoms.
1,6-Dibromo-1,6-dideoxymannitol: A similar compound with bromine atoms instead of chlorine atoms.
Uniqueness
1,6-Dichloro-1,6-dideoxymannitol, DL- is unique due to its specific chemical structure and properties.
Properties
CAS No. |
13171-09-0 |
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Molecular Formula |
C6H12Cl2O4 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
VSYOJRJNYPFTHS-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl |
Canonical SMILES |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Origin of Product |
United States |
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